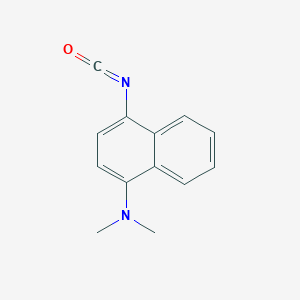![molecular formula C26H44O8 B14335297 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid CAS No. 100330-71-0](/img/structure/B14335297.png)
2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid is a complex organic compound characterized by its extensive ethoxy chain and a phenoxy group substituted with a 2-methylheptan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid typically involves multiple steps, starting from the base phenol compound. The phenol is first alkylated with 2-methylheptan-2-yl bromide in the presence of a strong base such as potassium carbonate. This is followed by successive ethoxylation reactions using ethylene oxide under controlled conditions to extend the ethoxy chain. Finally, the acetic acid group is introduced through a carboxylation reaction using chloroacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the ethoxylation steps and advanced purification techniques such as distillation and crystallization to isolate the final product.
化学反応の分析
Types of Reactions
2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy chains can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy group can be reduced to form a cyclohexanol derivative.
Substitution: The acetic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid.
Major Products
Oxidation: Formation of ethoxy chain aldehydes or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various esters depending on the alcohol used.
科学的研究の応用
2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form micelles.
Industry: Used in the formulation of specialty chemicals and surfactants.
作用機序
The mechanism by which 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid exerts its effects is largely dependent on its structure. The phenoxy group can interact with various molecular targets, while the ethoxy chains provide solubility and amphiphilic properties. This allows the compound to interact with lipid membranes and potentially disrupt or stabilize them, making it useful in drug delivery and membrane studies.
類似化合物との比較
Similar Compounds
2-Methylheptane: A simpler hydrocarbon with a similar alkyl chain but lacking the phenoxy and ethoxy groups.
2-Methyl-4-heptanone: Contains a ketone group instead of the phenoxy and ethoxy chains.
2-Heptanol, 2-methyl-: An alcohol with a similar alkyl chain but different functional groups.
Uniqueness
What sets 2-(2-(2-(2-(2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethoxy]ethoxy)acetic acid apart is its extensive ethoxy chain and the presence of both a phenoxy group and an acetic acid group. This combination of functional groups provides unique properties such as amphiphilicity and the ability to form micelles, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
100330-71-0 |
|---|---|
分子式 |
C26H44O8 |
分子量 |
484.6 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[4-(2-methylheptan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C26H44O8/c1-4-5-6-11-26(2,3)23-7-9-24(10-8-23)34-21-20-32-17-16-30-13-12-29-14-15-31-18-19-33-22-25(27)28/h7-10H,4-6,11-22H2,1-3H3,(H,27,28) |
InChIキー |
OXKCQUJHUWCTJJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


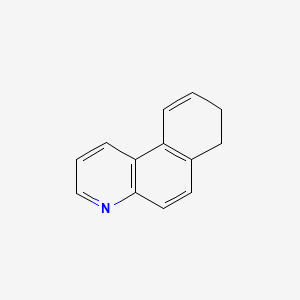
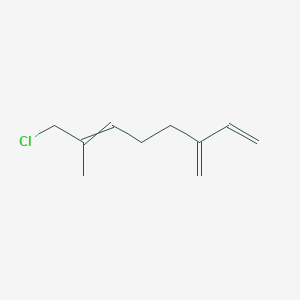

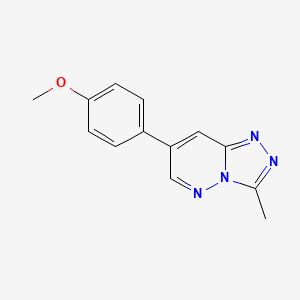


![1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14335255.png)
![Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate](/img/structure/B14335261.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]-](/img/structure/B14335269.png)

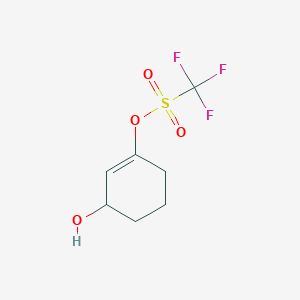
![2-[(E)-Benzylideneamino]-N-hydroxybenzamide](/img/structure/B14335285.png)
![2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol](/img/structure/B14335289.png)
